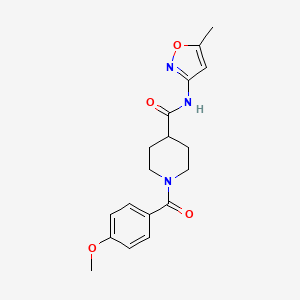

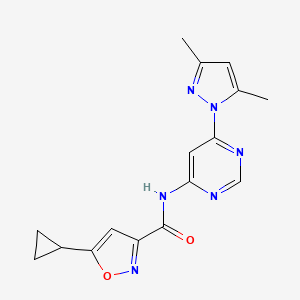

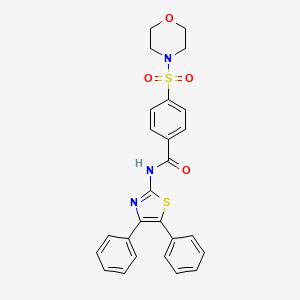

![molecular formula C20H27N5O2 B2778543 1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-58-7](/img/structure/B2778543.png)

1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions that target specific functional groups on the purine ring. For example, Gobouri (2020) synthesized new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives.Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their physical and chemical properties. Shukla et al. (2020) performed a detailed quantitative analysis of different intermolecular interactions present in a xanthine derivative.Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, depending on their substitution patterns and the conditions applied. Rahat et al. (1974) explored the ionization and methylation reactions of purine-6,8-diones.Physical And Chemical Properties Analysis

The physical and chemical properties of purine derivatives are determined by their molecular structure. Different substituents and reaction conditions affect the chemical behavior of these compounds.Aplicaciones Científicas De Investigación

- 6-Methylcoumarin serves as a valuable fluorescent probe due to its inherent fluorescence properties. Researchers use it to label biomolecules, study cellular processes, and visualize specific targets within biological systems .

- As an intermediate in organic chemistry, 6-Methylcoumarin participates in various synthetic reactions. Its versatile structure allows for modifications, making it useful in creating more complex molecules .

- 6-Methylcoumarin contributes to the creation of fragrances and flavors. It imparts a sweet, coconut-like aroma and is commonly used in formulations for coconut, vanilla, and caramel scents .

- According to GB 2760-96, 6-Methylcoumarin is an approved food flavoring agent. It finds application in soft drinks, candies, baked goods, and puddings .

- Perfume manufacturers incorporate 6-Methylcoumarin into their formulations to enhance fragrance profiles. Its pleasant scent makes it a popular choice in perfumery .

- Researchers utilize 6-Methylcoumarin as a building block in chemical synthesis. Its reactivity and stability make it valuable for creating novel compounds and studying reaction mechanisms .

Fluorescent Probes and Labels

Organic Synthesis

Fragrance and Flavor Industry

Food Additives

Cosmetics and Perfumery

Chemical Research and Methodology

Mecanismo De Acción

Target of Action

It’s known that similar compounds exhibit cytotoxic activity against certain types of cancer cells .

Mode of Action

It’s known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox . This suggests that the compound may interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

The antioxidant activity suggests that it may be involved in pathways related to oxidative stress and cellular damage .

Result of Action

The compound exhibits cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations . This suggests that the compound may induce cell death in these cancer cells, thereby inhibiting their growth and proliferation.

Safety and Hazards

The synthesized compounds exhibit cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations . Compound 11 containing a 6,8-dimethylchromone core has the highest cytotoxicity against tumor cells and the lowest against non-tumor fibroblasts .

Propiedades

IUPAC Name |

8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-14(2)11-25-16(13-22(3)12-15-9-7-6-8-10-15)21-18-17(25)19(26)24(5)20(27)23(18)4/h6-10,14H,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCUOVJQCGDQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

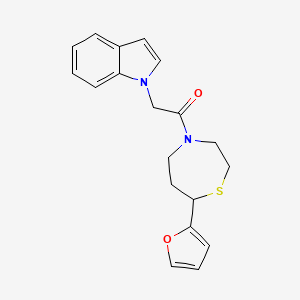

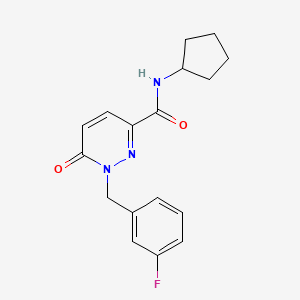

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)

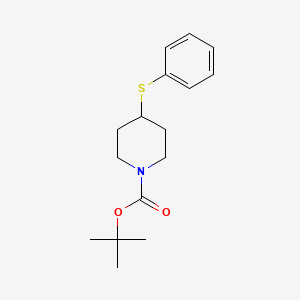

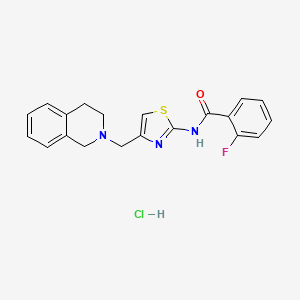

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2778469.png)

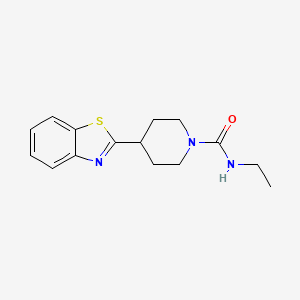

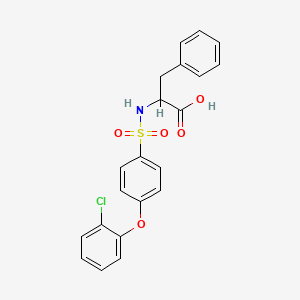

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)

![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)